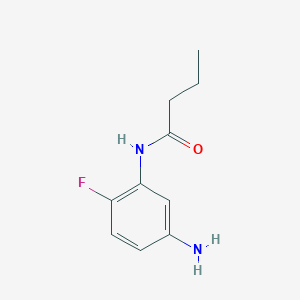

N-(5-Amino-2-fluorophenyl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

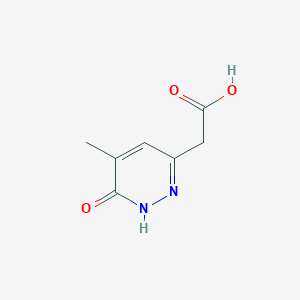

“N-(5-Amino-2-fluorophenyl)butanamide” is a chemical compound with the molecular formula C10H13FN2O and a molecular weight of 196.22 . It is commonly known as 5-AF-NNE1 and is used in scientific experiments.

Molecular Structure Analysis

The molecular structure of “N-(5-Amino-2-fluorophenyl)butanamide” consists of a butanamide chain attached to a 2-fluorophenyl group at one end and an amino group at the other . The presence of the fluorine atom and the amino group may influence the compound’s reactivity and interactions with other molecules.

Physical And Chemical Properties Analysis

“N-(5-Amino-2-fluorophenyl)butanamide” has a molecular weight of 196.22 g/mol . Its exact physical properties such as melting point, boiling point, and solubility are not provided in the sources I found.

Applications De Recherche Scientifique

Proteomics Research

N-(5-Amino-2-fluorophenyl)butanamide: is utilized in proteomics research due to its role in protein characterization and identification. This compound can be used to modify proteins or peptides, which then allows for a better understanding of protein structure, function, and interactions .

Antiviral Activity

Indole derivatives, which include compounds like N-(5-Amino-2-fluorophenyl)butanamide , have shown potential in antiviral research. They are studied for their ability to inhibit the replication of viruses, including influenza and Coxsackie B4 virus, by binding to viral proteins and disrupting their function .

Anti-inflammatory Research

The anti-inflammatory properties of indole derivatives make N-(5-Amino-2-fluorophenyl)butanamide a candidate for the development of new anti-inflammatory agents. Its mechanism involves modulating inflammatory pathways and cytokine production .

Anticancer Applications

Research into the anticancer applications of N-(5-Amino-2-fluorophenyl)butanamide is driven by its ability to interact with cancer cell lines. It may work by inducing apoptosis or inhibiting cell proliferation, making it a valuable tool in cancer research .

Anti-HIV Research

The compound’s potential in anti-HIV research lies in its capacity to interfere with the life cycle of the HIV virus. By targeting specific enzymes or proteins essential for the virus’s replication, it could lead to the development of novel HIV treatments .

Antioxidant Studies

As an antioxidant, N-(5-Amino-2-fluorophenyl)butanamide is explored for its ability to neutralize free radicals and reduce oxidative stress, which is a contributing factor in various diseases and aging processes .

Antimicrobial and Antitubercular Research

The antimicrobial and antitubercular activities of indole derivatives suggest that N-(5-Amino-2-fluorophenyl)butanamide could be used to develop new treatments for bacterial infections, including tuberculosis, by inhibiting the growth of bacteria .

Antidiabetic and Antimalarial Research

This compound is also being studied for its potential in antidiabetic and antimalarial research. It may offer new pathways for treating diabetes by affecting glucose metabolism or provide a basis for creating antimalarial drugs due to its effects on the malaria parasite .

Propriétés

IUPAC Name |

N-(5-amino-2-fluorophenyl)butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O/c1-2-3-10(14)13-9-6-7(12)4-5-8(9)11/h4-6H,2-3,12H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJDDQFHKPOHZBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C(C=CC(=C1)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Spiro-[1-thiophthalane] piperidine hydrochloride](/img/structure/B1319507.png)

![5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Hydrobromide](/img/structure/B1319517.png)

![6-tert-Butyl 2-methyl 5H-pyrrolo[3,4-d]pyrimidine-2,6(7H)-dicarboxylate](/img/structure/B1319518.png)

![Tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate](/img/structure/B1319519.png)